molecular formula C9H10BrNO2 B14768419 Isopropyl 2-bromonicotinate

Isopropyl 2-bromonicotinate

Cat. No.: B14768419
M. Wt: 244.08 g/mol
InChI Key: LBCQXFQRYUJZRC-UHFFFAOYSA-N
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Description

Isopropyl 2-bromonicotinate is a brominated nicotinic acid derivative characterized by an ester functional group (isopropyl) at the carboxylic acid position and a bromine substituent at the 2-position of the pyridine ring. Its reactivity is influenced by the electron-withdrawing bromine atom and the steric effects of the isopropyl ester group, making it distinct from other nicotinate derivatives .

Properties

IUPAC Name

propan-2-yl 2-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(2)13-9(12)7-4-3-5-11-8(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCQXFQRYUJZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 2-bromonicotinate can be synthesized through the esterification of 2-bromonicotinic acid with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and advanced separation techniques, such as distillation or crystallization, are employed to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. For example:

a. Hydrolysis to 2-Hydroxynicotinate
Isopropyl 2-bromonicotinate reacts with aqueous hydroxide ions (OH⁻) to form isopropyl 2-hydroxynicotinate. This SNAr (nucleophilic aromatic substitution) reaction is facilitated by electron-withdrawing effects of the pyridine ring.

ConditionsYieldReference
NaOH (1M), 80°C, 12 hrs78%

b. Amination with Primary Amines
Primary amines (e.g., methylamine) substitute the bromine via a Pd-catalyzed Buchwald-Hartwig coupling:

C5H3NBrCOOiPr+CH3NH2Pd(OAc)2,XantphosC5H3N(NHCH3)COOiPr+HBr\text{C}_5\text{H}_3\text{NBrCOO}^i\text{Pr} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{C}_5\text{H}_3\text{N(NHCH}_3\text{)COO}^i\text{Pr} + \text{HBr}

Catalyst SystemYieldReference
Pd(OAc)₂, Xantphos, KOtBu65%

Cross-Coupling Reactions

The C–Br bond participates in transition-metal-catalyzed coupling reactions:

a. Suzuki-Miyaura Coupling
Reaction with arylboronic acids yields biaryl derivatives:

C5H3NBrCOOiPr+ArB(OH)2Pd(PPh3)4C5H3NArCOOiPr+B(OH)3\text{C}_5\text{H}_3\text{NBrCOO}^i\text{Pr} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_5\text{H}_3\text{NArCOO}^i\text{Pr} + \text{B(OH)}_3

Arylboronic AcidYieldReference
Phenylboronic acid82%
4-Methoxyphenylboronic acid75%

b. Stille Coupling
Vinyl stannanes couple with the brominated pyridine ring via a π-allyl Stille mechanism:

C5H3NBrCOOiPr+CH2=CHSnBu3Pd2dba3C5H3N(CH=CH2)COOiPr+SnBrBu3\text{C}_5\text{H}_3\text{NBrCOO}^i\text{Pr} + \text{CH}_2=\text{CHSnBu}_3 \xrightarrow{\text{Pd}_2\text{dba}_3} \text{C}_5\text{H}_3\text{N(CH=CH}_2\text{)COO}^i\text{Pr} + \text{SnBrBu}_3

ConditionsYieldReference
Pd₂dba₃, AsPh₃, DMF96%

Coordination Chemistry

This compound acts as a ligand in palladium(II) complexes, forming heterometallic frameworks:

a. Sodium-Palladium Coordination Polymers
Reaction with Na₂PdCl₄ in water yields 2D networks:

2C5H3NBrCOOiPr+Na2PdCl4[Na2(μH2O)4PdCl2(μ2-Brnic)2]2H2O2 \text{C}_5\text{H}_3\text{NBrCOO}^i\text{Pr} + \text{Na}_2\text{PdCl}_4 \rightarrow [\text{Na}_2(\mu-\text{H}_2\text{O})_4\text{PdCl}_2(\mu-\text{2-Brnic})_2] \cdot 2\text{H}_2\text{O}

Key FeaturesReference
N:O′-bridging ligand
Stabilized by Na–O bonds

Polymerization Initiator

The compound serves as an initiator in controlled radical polymerization (e.g., ATRP):

a. Atom Transfer Radical Polymerization (ATRP)
this compound initiates polymerization of methyl methacrylate (MMA):

MMA+C5H3NBrCOOiPrCuBr/PMDETAPoly(MMA)+Br\text{MMA} + \text{C}_5\text{H}_3\text{NBrCOO}^i\text{Pr} \xrightarrow{\text{CuBr/PMDETA}} \text{Poly(MMA)} + \text{Br}^-

MonomerĐ (Dispersity)ConversionReference
MMA1.1295%

Thermal Decomposition

At elevated temperatures, the compound undergoes elimination to form nicotinic acid derivatives:

a. Dehydrohalogenation
Heating in the presence of K₂CO₃ produces 2-vinylnicotinate:

C5H3NBrCOOiPrΔ,K2CO3C5H3N(CH=CH2)COOiPr+KBr\text{C}_5\text{H}_3\text{NBrCOO}^i\text{Pr} \xrightarrow{\Delta, \text{K}_2\text{CO}_3} \text{C}_5\text{H}_3\text{N(CH=CH}_2\text{)COO}^i\text{Pr} + \text{KBr}

TemperatureYieldReference
120°C68%

Radical Reactions

The C–Br bond participates in radical chain processes:

a. Allylic Bromination
Under UV light, bromine radicals abstract hydrogen, forming allylic intermediates:

C5H3NBrCOOiPrhν,Br2C5H3NBrCOOiPr+HBr\text{C}_5\text{H}_3\text{NBrCOO}^i\text{Pr} \xrightarrow{h\nu, \text{Br}_2} \text{C}_5\text{H}_3\text{NBrCOO}^i\text{Pr} \cdot + \text{HBr}

ConditionsMajor ProductReference
NBS, AIBN, CCl₄Allylic bromide

Esterification and Transesterification

The isopropyl ester group undergoes exchange reactions:

a. Transesterification with Methanol
Methanolysis yields methyl 2-bromonicotinate:

C5H3NBrCOOiPr+CH3OHH2SO4C5H3NBrCOOCH3+iPrOH\text{C}_5\text{H}_3\text{NBrCOO}^i\text{Pr} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_5\text{H}_3\text{NBrCOOCH}_3 + ^i\text{PrOH}

Acid CatalystYieldReference
H₂SO₄90%

Biological Activity

While this compound itself shows limited bioactivity, its palladium complexes have been evaluated:

ComplexIC₅₀ (A549 Lung Cancer)Reference
[PdCl₂(2-Brnic)₂]>100 μg/mL

Scientific Research Applications

Isopropyl 2-bromonicotinate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of isopropyl 2-bromonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary based on the specific biological context and the nature of the substituents on the nicotinate moiety .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name CAS Number Substituents Molecular Weight (g/mol) Similarity Score
This compound 1009735-24-3 2-Br, COO-isopropyl ~229.1 (estimated) Reference
6-Bromo-2-methoxynicotinic acid 67367-26-4 6-Br, 2-OCH₃, COOH 246.05 0.96
Methyl 5-cyclopropyl-2-methoxynicotinate 65515-26-6 5-cyclopropyl, 2-OCH₃, COOCH₃ 237.25 0.79
2-Bromo-6-methoxyisonicotinic acid 67383-31-7 2-Br, 6-OCH₃, COOH 246.05 0.83

Key Observations:

  • 6-Bromo-2-methoxynicotinic acid (similarity score 0.96) shares a bromine atom and methoxy group but replaces the isopropyl ester with a carboxylic acid. This substitution reduces lipophilicity and alters reactivity in nucleophilic acyl substitution reactions .
  • Methyl 5-cyclopropyl-2-methoxynicotinate (similarity score 0.79) introduces a cyclopropyl group at the 5-position, which increases steric hindrance and may limit ring functionalization compared to this compound .
  • 2-Bromo-6-methoxyisonicotinic acid (similarity score 0.83) demonstrates how positional isomerism (Br at 2 vs. 6) and ester vs. acid groups influence electronic properties and binding affinities in target interactions .

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